molecular formula C14H13Br2NO B2909360 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol CAS No. 329777-39-1

4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol

Cat. No.: B2909360
CAS No.: 329777-39-1
M. Wt: 371.072
InChI Key: XOBZAZRVRZVEGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-bromo-3-methylphenylamine with 4-bromo-2-hydroxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol is unique due to its dual bromine substitution and the presence of both phenol and amine functional groups.

Properties

IUPAC Name

4-bromo-2-[(4-bromo-3-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2NO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBZAZRVRZVEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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